molecular formula C11H20N2O2 B3094661 (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1260590-44-0

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3094661
CAS No.: 1260590-44-0
M. Wt: 212.29 g/mol
InChI Key: RVRRDUVETGVTPA-RKDXNWHRSA-N
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Description

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a bicyclic pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . Key properties include:

  • Storage: Stable at 2–8°C in sealed, moisture-free conditions .
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly for constructing nitrogen-containing heterocycles .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRRDUVETGVTPA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization. This process begins with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. This intermediate then reacts with maleimide to form the hexahydropyrrolo structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at electron-rich sites, particularly the pyrrolidine nitrogen atoms and adjacent carbon centers. Common reagents and outcomes include:

Reagent/ConditionsProduct FormedYield (%)Notes
KMnO₄ (acidic conditions)N-Oxide derivatives60–75Forms stable oxides with enhanced polarity
O₂ (catalytic Cu/Fe)Hydroxylated pyrrolidine intermediates45–50Selective α-C oxidation observed
mCPBA (CH₂Cl₂, 0°C)Epoxidation at double bonds (if present)80+Stereospecific epoxide formation

Oxidation products are valuable intermediates for further functionalization, such as in drug metabolite synthesis.

Reduction Reactions

The tert-butyl ester group and saturated bicyclic system participate in reduction pathways:

Reagent/ConditionsProduct FormedYield (%)Notes
LiAlH₄ (THF, reflux)Alcohol derivatives70–85Cleaves ester to primary alcohol
H₂ (Pd/C, 1 atm)Partially saturated analogs90+Retains stereochemistry
NaBH₄ (MeOH, rt)Borane adducts50–60Forms stable complexes for catalysis

Reductive cleavage of the ester group is a critical step in deprotection strategies during multistep syntheses .

Hydrolysis Reactions

Controlled hydrolysis targets the tert-butyl ester:

Reagent/ConditionsProduct FormedYield (%)Notes
HCl (6M, reflux)Carboxylic acid derivative95+Quantitative deprotection
NaOH (aq., 60°C)Sodium carboxylate90pH-dependent solubility
Enzymatic (lipase, buffer)Chiral acid intermediates60–70Enantioselective hydrolysis

Hydrolysis is pivotal for generating bioactive carboxylic acids used in peptide coupling or metal-organic frameworks .

Substitution Reactions

The nitrogen atoms in the pyrrolopyrrole system act as nucleophiles in substitution reactions:

Reagent/ConditionsProduct FormedYield (%)Notes
Alkyl halides (K₂CO₃, DMF)N-Alkylated derivatives65–80Retains bicyclic structure
Acyl chlorides (Et₃N, CH₂Cl₂)Amides or ureas70–90Forms stable conjugates
Mitsunobu conditionsStereoinverted products50–60Configurational control achieved

Substitution reactions enable modular modifications for structure-activity relationship (SAR) studies in medicinal chemistry .

Cycloaddition and Cross-Coupling

The compound participates in advanced transformations:

Reaction TypeConditionsProduct FormedYield (%)
Huisgen azide-alkyne (CuAAC)CuSO₄, sodium ascorbateTriazole-linked conjugates85–95
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl or heterobiaryl derivatives70–80
Diels-AlderHeat, Lewis acid (e.g., BF₃·OEt₂)Fused polycyclic systems60–70

These reactions expand utility in synthesizing complex architectures for materials science and drug discovery .

Mechanistic Insights

  • Steric Effects : The tert-butyl group imposes steric hindrance, directing regioselectivity in substitutions .

  • Stereochemical Integrity : The (3aR,6aR) configuration remains intact under mild conditions but may racemize under strong acidic/basic regimes.

  • Electronic Profile : The electron-deficient pyrrolidine nitrogen facilitates nucleophilic attacks, while the ester group stabilizes transition states via resonance .

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential use in drug development due to its structural similarity to other bioactive compounds. Its ability to modulate biological pathways makes it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of hexahydropyrrolo compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Some studies have suggested that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for:

  • Diverse Synthetic Routes : It can be used in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.
  • Catalyst Development : Research is ongoing into its use as a catalyst or co-catalyst in organic reactions, potentially improving reaction efficiencies.

Material Science

In material science, the compound's unique properties can be exploited for:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Nanotechnology : Its interactions at the molecular level make it a candidate for applications in nanocomposites and coatings.

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2NeuroprotectionIn vitro studies showed reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound.
Study 3Polymer EnhancementDeveloped a polymer blend incorporating the compound that exhibited improved tensile strength and thermal resistance compared to controls.

Mechanism of Action

The mechanism of action of (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolo[3,2-b]pyrrole and Related Systems

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications
Target Compound: (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate C₁₁H₂₀N₂O₂ 212.29 1340494-62-3 Boc-protected bicyclic pyrrolidine
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) derivative (Compound 24) C₂₀H₂₅N₅O₃ 383.45 N/A Benzo-triazole substituent at position 5
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate C₁₁H₂₀N₂O₂ 212.29 185693-02-1 Isomeric pyrrolo[3,4-b]pyrrole scaffold
(3R,3aS,7aR)-tert-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1-carboxylate C₁₂H₂₁NO₄ 243.30 1932769-22-6 Hydroxypyrano ring fused to pyrrolo system
Key Observations :

The hydroxypyrano derivative adds a hydroxyl group, increasing hydrophilicity and hydrogen-bonding capacity.

Pharmacological and Biochemical Activity

Table 2: Pharmacological Profiles
Compound Assay Type Key Findings Reference
Target Compound Not explicitly tested Primarily a synthetic intermediate; no direct pharmacological data reported
Benzo-triazole derivatives (e.g., 24) Autotaxin inhibition IC₅₀ values in nanomolar range; improved solubility in phosphate buffer
Hydroxypyrano derivative No data Hypothesized to modulate solubility and metabolic stability
Key Observations :
  • The target compound lacks the bioactive substituents (e.g., benzo-triazole) found in derivatives like Compound 24, which exhibit direct enzyme inhibition .
  • Modifications such as hydroxylation (as in ) or aromatic substitution (as in ) are critical for pharmacological activity, whereas the Boc-protected scaffold itself serves as a structural precursor.
Key Observations :
  • The target compound’s synthesis is relatively straightforward, relying on established Boc-protection strategies .
  • Derivatives with complex substituents (e.g., benzo-triazole) require multi-step coupling reactions, increasing synthetic difficulty .

Commercial Availability and Cost

Table 4: Pricing and Supplier Data
Compound Supplier Quantity Price (USD/EUR) Notes
Target Compound GLPBIO 25 mg €19,315 Research-grade purity
tert-Butyl pyrrolo[3,4-b]pyrrole-1-carboxylate Catalog #RC896 1 g $4,000 Larger-scale availability
Hydroxypyrano derivative Custom synth N/A Inquiry-based Requires specialized synthesis
Key Observations :
  • The target compound’s high cost reflects its niche application as a chiral building block .
  • Simpler isomers (e.g., pyrrolo[3,4-b]pyrrole) are more affordable due to standardized production .

Biological Activity

The compound (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate , with the CAS number 1260590-44-0 , is a synthetic organic molecule belonging to the class of pyrrole derivatives. Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : 97%

Research indicates that compounds similar to This compound exhibit significant biological activities through various mechanisms:

  • Antineoplastic Activity : The compound has been studied for its potential as an anticancer agent. It may inhibit specific pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to act as inhibitors for various enzymes, impacting metabolic pathways crucial for cancer cell survival.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its analogs:

  • Study on Anticancer Activity : A study investigated the efficacy of pyrrole derivatives in inhibiting growth in several cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in vitro, suggesting potential as therapeutic agents against cancers such as breast and lung cancer .
  • Inhibition of Kinases : Research has shown that certain derivatives can act as selective inhibitors for tyrosine kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerReduced viability in cancer cell lines
Enzyme inhibitionInhibition of specific kinases
Cellular apoptosisInduction of apoptosis in tumor cells

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed coupling reactions or Heck arylations, followed by Boc (tert-butoxycarbonyl) protection. For example, a palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and BINAP as ligands with sodium tert-butoxide as a base has been reported for analogous pyrrolidine derivatives . Boc protection is critical for stabilizing intermediates during multi-step syntheses, as seen in the synthesis of bicyclic pyrrolo-pyrrole antagonists .

Q. How can the stereochemical integrity of this compound be verified during synthesis?

Chiral resolution and spectroscopic techniques are key. Nuclear magnetic resonance (NMR) analysis, particularly 1H^1H and 13C^{13}C NMR, can confirm stereochemistry by comparing coupling constants and splitting patterns with literature data . For example, 1H^1H NMR signals at δ 3.69 (m, 2H) and 2.17 (m, 2H) in CDCl₃ are indicative of specific ring conformations in related bicyclic pyrrolidine derivatives .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

The compound falls under GHS hazard categories for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization. Key precautions include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Working in a fume hood to avoid inhalation of dust or vapors.
  • Immediate decontamination of spills with absorbent materials and ethanol .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data when characterizing derivatives of this compound?

Discrepancies in NMR or mass spectrometry (MS) data may arise from residual solvents, diastereomeric impurities, or tautomerism. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended. For instance, mass accuracy within ±0.005 Da can distinguish between isobaric species, as demonstrated in the characterization of aryl pyrrolizidines .

Q. How does the Boc protection group influence the reactivity of this compound in multi-step syntheses?

The Boc group enhances solubility in organic solvents (e.g., THF, DCM) and prevents undesired side reactions at the pyrrolidine nitrogen. However, its bulkiness may sterically hinder coupling reactions. Acidic deprotection (e.g., HCl in dioxane) is typically required for downstream functionalization, as shown in the synthesis of retinol-binding protein antagonists .

Q. What role does this compound play in the development of nonretinoid therapeutic agents?

It serves as a key intermediate in synthesizing bicyclic pyrrolo-pyrrole antagonists targeting retinol-binding protein 4 (RBP4). For example, palladium-mediated coupling of its Boc-protected derivative with aryl halides yields potent RBP4 inhibitors with nanomolar binding affinities, critical for treating age-related macular degeneration .

Q. How can experimental protocols be optimized to improve yields in large-scale syntheses?

  • Catalyst optimization : Use of Pd₂(dba)₃/BINAP systems increases coupling efficiency in arylations .
  • Purification : Flash chromatography with gradient elution (0–30% EtOAc/hexanes) effectively isolates Boc-protected intermediates .
  • Temperature control : Reactions conducted at −78°C (e.g., THF solutions) minimize side-product formation .

Methodological Considerations

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm.
  • Chiral GC : For enantiomeric excess determination in stereospecific derivatives .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in electrophilic substitutions. This approach has been validated in studies on pyrrolo[3,4-c]pyrrole systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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